1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride

Cyclin-Dependent Kinase 2 Structure-Activity Relationship Kinase Inhibitor Design

The compound 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1361116-49-5) is a chemical building block characterized by a 4-amino-pyrazole core linked via a methylene spacer to an N-methylsulfonyl-piperidine ring. It serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H20Cl2N4O2S
Molecular Weight 331.3 g/mol
CAS No. 1361116-49-5
Cat. No. B1455069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
CAS1361116-49-5
Molecular FormulaC10H20Cl2N4O2S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N.Cl.Cl
InChIInChI=1S/C10H18N4O2S.2ClH/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13;;/h6,8-9H,2-5,7,11H2,1H3;2*1H
InChIKeyCLWITBXZAKBZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1361116-49-5): A Strategic Pyrazole-Amine Building Block for Kinase-Targeted Synthesis


The compound 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1361116-49-5) is a chemical building block characterized by a 4-amino-pyrazole core linked via a methylene spacer to an N-methylsulfonyl-piperidine ring. It serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules . Its dihydrochloride salt form (C10H20Cl2N4O2S, MW: 331.3 g/mol) confers enhanced aqueous solubility compared to the free base .

Scaffold

4-Amino-pyrazole core with methylene-spacer piperidine vector for kinase hinge-region synthesis

Form

Dihydrochloride salt enables aqueous coupling workflows without organic co-solvents

Fit

Kinase-targeted library synthesis intermediate with pre-optimized solvent-exposed channel vector

Why Generic Pyrazole-Amine Analogs Cannot Simply Substitute for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride in Synthesis and Screening


This compound possesses a precise spatial orientation between the pyrazole-4-amine and the methylsulfonyl-piperidine pharmacophore that is sensitive to minor structural alterations. Closely related analogs with a direct N-piperidine linkage (e.g., 1-(1-methylsulfonylpiperidin-4-yl)pyrazol-4-amine, CAS not registered) eliminate the methylene spacer, which substantially alters the vector of the amine group and the conformational freedom of the piperidine ring . Similarly, substitution of the methylsulfonyl group with larger alkylsulfonyl or arylsulfonyl groups modulates both lipophilicity (cLogP) and sulfonamide geometry, directly impacting target binding and selectivity profiles observed in kinase assays . The dihydrochloride salt also provides a defined stoichiometry and protonation state that is critical for reproducible solubility and reaction kinetics in aqueous coupling protocols, a parameter that is uncontrolled in free base or other salt forms.

Spacer

Direct N-linked pyrazole-piperidine analogs lack the methylene spacer and may shift the amine vector away from the hinge region, altering binding-mode geometry.

Sulfonyl

Larger alkylsulfonyl or arylsulfonyl replacements may increase cLogP and modulate sulfonamide geometry, potentially changing kinase selectivity profiles.

Salt form

Free base or alternative salt forms may not provide the defined stoichiometry and aqueous solubility required for reproducible coupling kinetics.

Quantitative Differentiation of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride Against Closest Analogs


Methylene Linker Confers Superior CDK2 Inhibitory Activity Compared to Direct-N-Linked Analog

In the context of cyclin-dependent kinase 2 (CDK2) inhibitor design, compounds incorporating a methylsulfonyl-piperidine moiety connected via a methylene spacer to a heterocyclic core have demonstrated markedly superior inhibitory activity compared to their direct-N-linked counterparts. Specifically, the analogous pyrazolo[3,4-d]pyrimidine derivative with the same 1-(methylsulfonyl)piperidin-4-ylmethyl substituent (US10544104, Compound 5p) achieved an IC50 of 90 nM against CDK2 . In contrast, the direct-N-phenyl-linked sulfonamide analog (BDBM50345720) showed a substantially weaker IC50 > 1 µM in the same assay format . While direct data for the pyrazole-4-amine core is not yet published, the identical methylene-piperidine vector in our target compound projects the 4-amino group into the same spatial region as the 4-amino of the pyrimidine analog, strongly suggesting a comparable >10-fold potency advantage over direct-N-linked comparators.

CDK2 Inhibition
Cross-study comparable
IC50 90 nM vs >1000 nM
>10-fold reported difference
Reported assay potency context for methylene-linked scaffold
Methylene-spacer analog data; direct pyrazole-4-amine core data not yet published
Cyclin-Dependent Kinase 2 Structure-Activity Relationship Kinase Inhibitor Design

Methylsulfonyl Substituent Optimizes Lipophilic Ligand Efficiency (LLE) Compared to Larger Arylsulfonyl Analogs

Analysis of sulfonyl piperidine derivatives in the prokineticin receptor modulator series (Takeda, US-10308635-B2) reveals that the methylsulfonyl substituent achieves an optimal balance between target affinity and lipophilicity. The methylsulfonyl analog maintains a cLogP of approximately 0.8 and a topological polar surface area (tPSA) of 89.6 Ų, resulting in a calculated ligand efficiency (LE) of ~0.35 kcal/mol per heavy atom and a lipophilic ligand efficiency (LLE) of ~3.5 . Larger arylsulfonyl replacements (e.g., phenylsulfonyl) in the same series increase cLogP by 1.5–2.0 log units while providing only modest affinity gains (ΔpIC50 < 0.5), driving LLE below 2.0 . The methyl group thus represents the optimally balanced substituent for maintaining drug-like physicochemical space.

Lipophilic Efficiency
Class-level inference
LLE ~3.5 vs Methylsulfonyl vs aryl sulfonyl
Reported physicochemical profile may support drug-like space retention
Computed from prokineticin receptor modulator series; class-level projection
Lipophilic Ligand Efficiency Drug-like Properties Sulfonamide Optimization

Dihydrochloride Salt Form Provides Definitive Aqueous Solubility Advantage for Conjugation Chemistry

The dihydrochloride salt form (CAS 1361116-49-5) directly addresses the poor aqueous solubility of the parent free base (CAS 1316223-54-7). The free base is calculated to have a solubility of <0.1 mg/mL in water at pH 7.4, due to its neutral charge and moderate lipophilicity (XLogP3 = -0.7 for the close analog without the methylene linker) . In contrast, the dihydrochloride salt is reported to be freely soluble in water (>10 mg/mL) . This >100-fold solubility enhancement is critical for aqueous-phase coupling reactions (e.g., amide bond formation, reductive amination, or click chemistry) where the free base would precipitate.

Aqueous Solubility
Head-to-head
Salt: >10 mg/mL
Free base: Reported >100-fold solubility context
Supports aqueous coupling workflow selection
Visual assessment; VWR SDS classification as freely soluble
Compound Handling Aqueous Solubility Bioconjugation

Methylene Spacer Reduces Steric Clash in Kinase Hinge Region Compared to Direct Piperidine-Pyrazole Linkage

Docking studies of 4-amino-pyrazole inhibitors into the ATP-binding site of CDK2 and TrkA reveal that a direct N-piperidine linkage forces the piperidine ring into a position that sterically clashes with the gatekeeper residue (Phe80 in CDK2; Phe589 in TrkA). The methylene spacer in 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine relieves this clash by allowing the piperidine ring to adopt a lower-energy chair conformation positioned in the solvent-exposed region of the kinase, improving predicted ΔG_binding by approximately 1.5–2.0 kcal/mol relative to the direct-linked analog . This translates to an estimated 10–30-fold affinity improvement.

Docking Analysis
Supporting evidence
ΔΔG = −2.0 kcal/mol
Favoring methylene-linked scaffold
Supports hinge-binding design rationale
CDK2 PDB:1H1S docking; computational illustration of stereoelectronic rationale
Kinase Hinge Binding Molecular Modeling Selectivity Design

High-Value Application Scenarios for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride Procurement


Focused Kinase Inhibitor Library Synthesis for CDK2/TrkA Selectivity Profiling

This building block is ideally suited for constructing diverse kinase inhibitor libraries targeting the CDK2 and TrkA hinge region. The methylene spacer ensures that the piperidine-sulfonamide moiety occupies the solvent-exposed channel, while the 4-amino group forms canonical hinge hydrogen bonds. Utilize the dihydrochloride salt for efficient parallel amide coupling under aqueous conditions, enabling rapid SAR exploration of the solvent-exposed region without ancillary solubility issues .

Structure-Based Design of Prokineticin Receptor Modulators

The methylsulfonyl-piperidine-pyrazole scaffold matches the pharmacophore described in the Takeda patent family (US-10308635-B2) for prokineticin receptor modulation. The 4-amino group serves as a vector for introducing diverse capping groups while preserving the optimal methylsulfonyl balance between potency and lipophilicity .

PROTAC Linker Attachment Point Exploitation

The primary aromatic amine at the pyrazole 4-position is reactive toward NHS esters, isocyanates, and other electrophilic linker chemistries. The dihydrochloride salt's aqueous solubility facilitates PROTAC ternary complex assembly in biochemical assays. The methylsulfonyl group provides a favorable exit vector for the E3 ligase ligand, while the methylene spacer ensures the piperidine ring does not interfere with ternary complex formation .

Fragment-Based Lead Generation with Validated Physical Properties

With a molecular weight of 331.3 g/mol (salt) and a PSA of 89.6 Ų, this compound satisfies the Rule of Three criteria for fragment-based screening. The methylene linker and methylsulfonyl group provide a pre-optimized vector for fragment growing, and the dihydrochloride salt ensures solubility at the high concentrations (1–10 mM) typically required for fragment soaking or NMR-based screening .

Application
Selection Property
Validation Focus
CDK2/TrkA inhibitor library synthesis
Methylene-spacer scaffold vector
Hinge-region SAR and solvent-channel exploration
Prokineticin receptor modulator design
Methylsulfonyl-piperidine pharmacophore
Potency-lipophilicity profiling in cAMP assays
PROTAC conjugate assembly
4-Amino reactive handle for linker attachment
Ternary complex formation context in biochemical assays
Fragment-based screening
Rule-of-three compliant scaffold
Aqueous solubility and growing-vector suitability
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